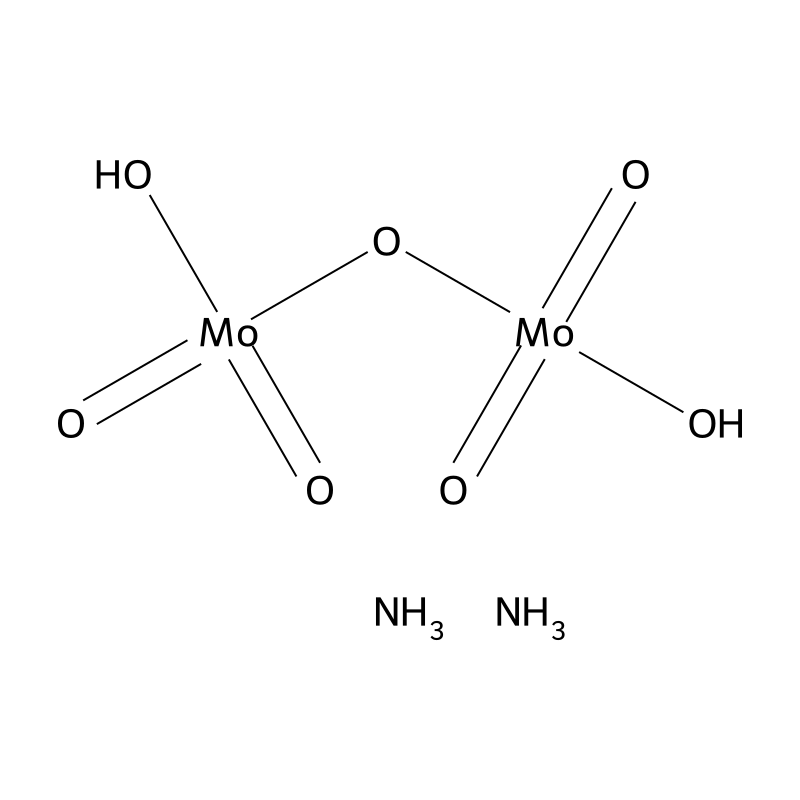

Ammonium dimolybdate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ammonium dimolybdate (ADM, (NH4)2Mo2O7) is a high-purity, water-soluble hexavalent molybdenum salt widely procured as a primary precursor for molybdenum metal powder, hydrodesulfurization (HDS) catalysts, and specialized pigments [1]. Characterized by a high theoretical molybdenum mass fraction of approximately 56.4% and favorable thermal decomposition kinetics, ADM serves as a critical intermediate in both pyrometallurgical reduction and hydrometallurgical catalyst impregnation workflows . Its reliable conversion to molybdenum trioxide (MoO3) and subsequent reduction to uniform molybdenum metal make it a cornerstone material in advanced metallurgy and chemical manufacturing [2].

Research Fit

Substituting ADM with closely related molybdates—such as ammonium heptamolybdate (AHM) or direct molybdenum trioxide (MoO3)—fundamentally alters downstream process parameters and final material properties [1]. While AHM is also water-soluble, it possesses a lower molybdenum content and a tetrahydrate structure, which shifts the thermal decomposition profile and off-gassing kinetics during calcination, potentially causing hydrothermal sintering [2]. Conversely, attempting to use MoO3 directly bypasses the necessary aqueous solubility required for uniform catalyst support impregnation [3]. In powder metallurgy, the specific decomposition pathway of ADM uniquely dictates the particle size, specific surface area, and oxygen content of the resulting intermediate oxides, meaning that precursor substitution directly compromises the morphology and swaging performance of the final molybdenum wire [1].

Substitution Risk

Molybdenum Mass Fraction and Transport Efficiency

For large-scale industrial procurement, the absolute metal content of the precursor directly impacts volumetric yield and transport efficiency. Ammonium dimolybdate (ADM) provides a theoretical molybdenum mass fraction of approximately 56.4%, whereas the commonly substituted ammonium heptamolybdate tetrahydrate (AHM) offers only 54.3% [1]. This 2.1% absolute increase in molybdenum density allows for higher throughput in calcination reactors and reduces the total mass of precursor required to achieve equivalent metal yields [2].

| Evidence Dimension | Molybdenum mass fraction (%) |

| Target Compound Data | ADM: ~56.4% Mo |

| Comparator Or Baseline | AHM: ~54.3% Mo |

| Quantified Difference | +2.1% absolute Mo content per unit mass |

| Conditions | Standard stoichiometric comparison of commercial precursor grades |

Higher Mo density in ADM improves transport efficiency and volumetric yield during large-scale calcination and reduction processes.

Aqueous Solubility for Wet Impregnation

In the preparation of supported hydrodesulfurization (HDS) catalysts, the precursor must be uniformly dispersed onto porous supports via aqueous impregnation. ADM exhibits a high water solubility of approximately 43 g / 100 mL (430 g/L) at 25 °C [1]. In stark contrast, direct molybdenum trioxide (MoO3) is practically insoluble in neutral water (< 1 g/L), requiring aggressive and costly alkaline digestion to become usable . This high solubility ensures that ADM can achieve the high metal loadings required for modern refinery catalysts without the use of harsh solvents [1].

| Evidence Dimension | Aqueous solubility at 25 °C |

| Target Compound Data | ADM: ~430 g/L |

| Comparator Or Baseline | MoO3: < 1 g/L |

| Quantified Difference | Orders of magnitude higher solubility in neutral aqueous media |

| Conditions | Neutral aqueous solution at 25 °C |

High aqueous solubility allows for the direct, uniform impregnation of high-loading HDS catalysts onto porous supports without using harsh alkaline solvents.

Thermal Decomposition and Off-Gassing

The thermal decomposition profile of a precursor dictates the morphology of the resulting oxide. ADM is an anhydrous salt that begins decomposing at ~150 °C, forming ammonium octamolybdate at ~225 °C before yielding pure MoO3 . By comparison, AHM exists as a tetrahydrate, meaning its initial heating phase involves the endothermic release of four moles of crystal water before backbone decomposition begins [1]. This lack of crystal water in ADM eliminates the initial dehydration endotherm and reduces the total vapor volume (water + ammonia) released during early calcination, preventing hydrothermal sintering of the intermediate oxides .

| Evidence Dimension | Crystal water content and initial thermal endotherm |

| Target Compound Data | ADM: Anhydrous (0 moles H2O), direct decomposition >150 °C |

| Comparator Or Baseline | AHM: Tetrahydrate (4 moles H2O), initial dehydration phase |

| Quantified Difference | Elimination of crystal water release during initial calcination |

| Conditions | Thermogravimetric analysis (TGA) during calcination to MoO3 |

The absence of crystal water in ADM provides a more controlled calcination profile, minimizing hydrothermal sintering that can degrade the specific surface area.

Molybdenum Powder Morphology Control

For the production of swageable molybdenum wire, the precursor must reliably reduce to a uniform micron-scale powder with minimal residual oxygen. ADM enables a strictly controlled two-stage hydrogen reduction pathway (ADM to MoO2, then MoO2 to Mo), which yields highly uniform particle morphologies with residual oxygen levels as low as 100 to 1000 ppm [1]. Attempting to use direct commercial MoO3 often complicates particle size control due to the high volatility of hexavalent Mo vapor complexes (e.g., MoO2(OH)2) at reduction temperatures [2]. ADM's specific nucleation pathway tightly controls the intermediate MoO2 morphology, directly dictating the final powder quality [1].

| Evidence Dimension | Intermediate morphology control during H2 reduction |

| Target Compound Data | ADM: Controlled two-stage reduction yielding uniform micron-scale Mo |

| Comparator Or Baseline | Direct MoO3: Variable morphology due to volatile MoO2(OH)2 complexes |

| Quantified Difference | Tighter control over intermediate MoO2 nucleation and final particle size |

| Conditions | Two-stage hydrogen reduction process for commercial Mo powder |

Predictable particle morphology and low oxygen content are strictly required for swaging molybdenum into high-performance wires and fabricating aerospace-grade alloys.

High-Purity Molybdenum Powder Production

Directly leveraging its controlled thermal decomposition and anhydrous nature, ADM is the preferred precursor for two-stage hydrogen reduction, yielding micron-scale Mo powders with strictly controlled oxygen content for powder metallurgy and swaged Mo wire [1].

Hydrodesulfurization Catalyst Manufacturing

The exceptional aqueous solubility of ADM (up to 430 g/L) makes it ideal for the wet impregnation of alumina or silica supports, ensuring uniform dispersion of active Mo species for petroleum refining catalysts without the need for alkaline digestions [2].

High-Performance Pigment Synthesis

ADM is utilized as a highly reactive, soluble intermediate to precipitate complex inorganic pigments, such as zinc molybdate, which are critical for specialized corrosion-inhibiting coatings in the aerospace and automotive sectors [3].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types